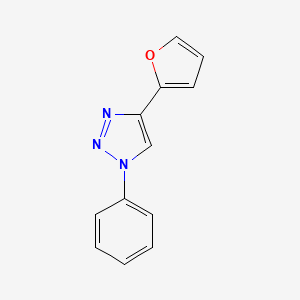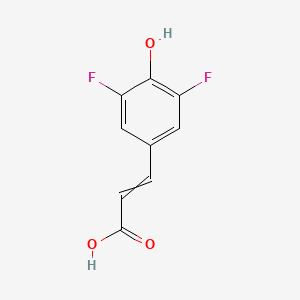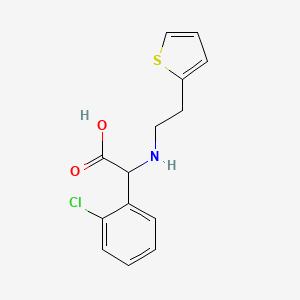
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalimide core substituted with two bromine atoms and a diisopropylphenyl group, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide typically involves the reaction of 4,5-dibromo-1,8-naphthalic anhydride with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions produce naphthoquinones or dihydro derivatives, respectively.
Applications De Recherche Scientifique
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide exerts its effects involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to form reactive intermediates can lead to the modification of protein structures and functions, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: This compound shares a similar diisopropylphenyl substitution but has a perylene core instead of a naphthalimide core.
2,6-Diisopropylphenyl-Substituted Bismuth Compounds: These compounds feature the same diisopropylphenyl group but are based on bismuth chemistry.
Uniqueness
N-(2,6-Diisopropylphenyl)-4,5-dibromo-1,8-naphthalimide is unique due to its specific substitution pattern and the presence of bromine atoms, which confer distinct reactivity and properties
Propriétés
Formule moléculaire |
C24H21Br2NO2 |
|---|---|
Poids moléculaire |
515.2 g/mol |
Nom IUPAC |
6,7-dibromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H21Br2NO2/c1-12(2)14-6-5-7-15(13(3)4)22(14)27-23(28)16-8-10-18(25)21-19(26)11-9-17(20(16)21)24(27)29/h5-13H,1-4H3 |
Clé InChI |
OOFUMCIIZFGRHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)Br)Br)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)

![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)




![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)

![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)

